8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol
Description
BenchChem offers high-quality 8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-11-19(13-7-12(22-3)5-6-15(13)23-4)14-8-17-18(25-10-24-17)9-16(14)26-20(11,2)21/h5-9,11,19,21H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXXVGNCSVCOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their cytotoxic activities on various cancer cell lines.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown to induce apoptosis in certain cell lines. Apoptosis is a form of programmed cell death, which plays a crucial role in maintaining the health of tissues by eliminating old, unnecessary, or unhealthy cells.
Biological Activity
The compound 8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a synthetic derivative belonging to the class of chromene compounds. Its structure features a dioxole moiety and methoxy substitutions that may influence its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C15H16O5
- Molecular Weight: 276.29 g/mol
- CAS Number: 1005273-38-0
Research indicates that chromene derivatives often exhibit a range of biological activities including anti-inflammatory, antioxidant, and anticancer properties. The specific compound has been studied for its potential as an inhibitor of various kinases and enzymes involved in cellular signaling pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro assays have shown that it can significantly reduce the viability of cancer cell lines.
- Antioxidant Properties : The presence of methoxy groups in the structure is hypothesized to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a critical role in various signaling pathways related to cancer and neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated the following findings regarding the biological activity of 8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol:
| Study Type | Cell Line | Concentration (µM) | IC50 (µM) | Observations |
|---|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0 - 50 | 15.2 ± 1.5 | Significant reduction in cell viability |
| Antioxidant | H2O2-treated fibroblasts | 0 - 100 | N/A | Reduced oxidative stress markers |
| Enzyme Inhibition | GSK-3β Assay | 0 - 25 | 12.5 ± 0.8 | Competitive inhibitor with moderate potency |
Case Study 1: Anticancer Effects on Breast Cancer Cells
A study conducted by evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated that at concentrations above 10 µM, the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly decreased markers of oxidative damage in neuronal cell cultures exposed to H2O2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
